Bcl-2/Mcl-1-IN-2
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Overview
Description
Bcl-2/Mcl-1-IN-2 is a compound that acts as a dual inhibitor of the anti-apoptotic proteins B-cell lymphoma 2 (Bcl-2) and myeloid cell leukemia 1 (Mcl-1). These proteins are part of the Bcl-2 family, which plays a crucial role in regulating apoptosis, or programmed cell death. Overexpression of Bcl-2 and Mcl-1 is often observed in various cancers, contributing to tumorigenesis, poor prognosis, and resistance to chemotherapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bcl-2/Mcl-1-IN-2 involves the design and optimization of bicyclic compounds, such as benzimidazole chalcone and flavonoid scaffold-derived compounds . The synthetic route typically includes:
Formation of the bicyclic core: This involves cyclization reactions under specific conditions.
Functionalization: Introduction of functional groups to enhance binding affinity and selectivity towards Bcl-2 and Mcl-1.
Purification: The final compound is purified using techniques like column chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:
Batch reactors: For controlled synthesis and scalability.
Automated purification systems: To ensure consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
Bcl-2/Mcl-1-IN-2 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of functional groups with other groups to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate.
Reducing agents: Such as sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions are derivatives of this compound with modified functional groups, which can enhance or alter its biological activity .
Scientific Research Applications
Bcl-2/Mcl-1-IN-2 has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Cancer Research: It is used to study the mechanisms of apoptosis and to develop new cancer therapies targeting Bcl-2 and Mcl-1.
Drug Development: It serves as a lead compound for developing new inhibitors with improved efficacy and selectivity.
Biological Studies: It helps in understanding the role of Bcl-2 and Mcl-1 in cellular processes and disease progression.
Mechanism of Action
Bcl-2/Mcl-1-IN-2 exerts its effects by selectively binding to the Bcl-2 and Mcl-1 proteins, preventing them from inhibiting apoptosis. This binding frees pro-apoptotic proteins such as BAX and BAK, which then initiate the apoptotic process by permeabilizing the mitochondrial outer membrane . The compound’s mechanism involves disrupting the interactions between anti-apoptotic and pro-apoptotic proteins, thereby promoting cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Venetoclax: A selective Bcl-2 inhibitor used in the treatment of chronic lymphocytic leukemia.
ABT-737: A dual Bcl-2/Bcl-xL inhibitor used in preclinical studies.
Uniqueness
Bcl-2/Mcl-1-IN-2 is unique in its ability to simultaneously inhibit both Bcl-2 and Mcl-1, making it a potent candidate for overcoming resistance mechanisms in cancer therapy. This dual inhibition approach enhances its efficacy compared to compounds that target only one of these proteins .
Properties
Molecular Formula |
C26H24ClNO3 |
---|---|
Molecular Weight |
433.9 g/mol |
IUPAC Name |
2-[1-[3-(4-chloro-3,5-dimethylphenoxy)propyl]indol-4-yl]benzoic acid |
InChI |
InChI=1S/C26H24ClNO3/c1-17-15-19(16-18(2)25(17)27)31-14-6-12-28-13-11-22-20(9-5-10-24(22)28)21-7-3-4-8-23(21)26(29)30/h3-5,7-11,13,15-16H,6,12,14H2,1-2H3,(H,29,30) |
InChI Key |
WVQDCJUWBRZUKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCCCN2C=CC3=C(C=CC=C32)C4=CC=CC=C4C(=O)O |
Origin of Product |
United States |
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